N-(3-Sulfopropyl)-L-methionine
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Overview
Description
N-(3-Sulfopropyl)-L-methionine is a zwitterionic compound that contains both a sulfonate group and an amino acid moiety. This compound is known for its high water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Sulfopropyl)-L-methionine typically involves the reaction of L-methionine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under neutral pH conditions to ensure high efficiency and yield . The process involves the nucleophilic attack of the amino group of L-methionine on the electrophilic carbon of 1,3-propane sultone, resulting in the formation of the sulfopropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Sulfopropyl)-L-methionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-Sulfopropyl)-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of hydrogels, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Sulfopropyl)-L-methionine involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged residues in proteins, while the amino acid moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-Sulfopropyl)-L-methionine is unique due to its zwitterionic nature, which imparts high water solubility and stability. Unlike other similar compounds, it combines the properties of a sulfonate group with an amino acid, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
819864-27-2 |
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Molecular Formula |
C8H17NO5S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(3-sulfopropylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO5S2/c1-15-5-3-7(8(10)11)9-4-2-6-16(12,13)14/h7,9H,2-6H2,1H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 |
InChI Key |
HZLYPYGOLGOPPV-ZETCQYMHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
CSCCC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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